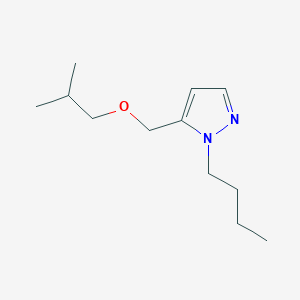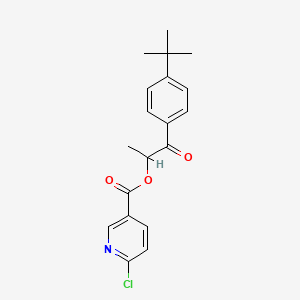
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C21H23ClNO3. It is also known as Boc-3-Cl-Py-OH and is used in scientific research for various purposes.
Wirkmechanismus
The exact mechanism of action of 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemische Und Physiologische Effekte
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds that have different properties and functions. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate in scientific research. One direction is the development of new compounds that are based on this compound and have improved properties and functions. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is a versatile chemical compound that has various scientific research applications. It is commonly used as a building block for the synthesis of other compounds that are used in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. While it has some limitations, its potential use in the treatment of various diseases and the development of new compounds based on it make it a promising area of research.
Synthesemethoden
The synthesis of 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate involves the reaction between 4-tert-butylbenzaldehyde and 6-chloronicotinic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with Boc anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate has been used in various scientific research studies. It is commonly used as a building block for the synthesis of other compounds that are used in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities.
Eigenschaften
IUPAC Name |
[1-(4-tert-butylphenyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(24-18(23)14-7-10-16(20)21-11-14)17(22)13-5-8-15(9-6-13)19(2,3)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNLWGDVCCWQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)
![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)
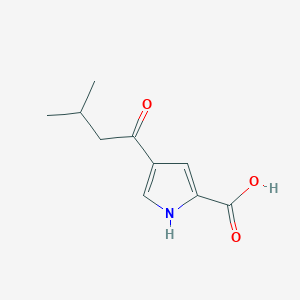
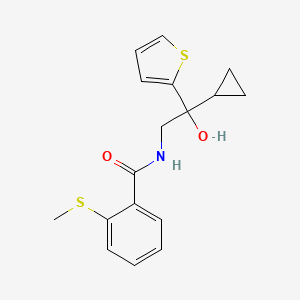
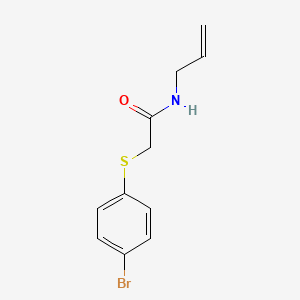
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)
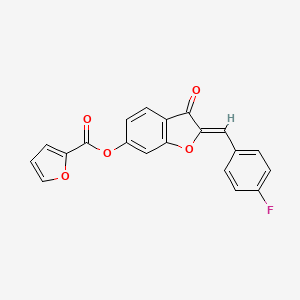
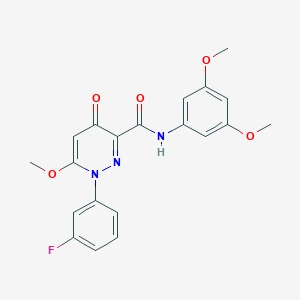
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)
![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)
